molecular formula C19H14F6O6S2 B14780614 (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)

(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)

Cat. No.: B14780614
M. Wt: 516.4 g/mol
InChI Key: GBLMAHGUMIHYSB-UHFFFAOYSA-N
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Description

(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) (hereafter referred to as the target compound) is a chiral spirobiindene derivative functionalized with trifluoromethanesulfonate (triflate) groups. It is synthesized from its diol precursor, (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS 223137-87-9, "spinol"), through substitution of hydroxyl groups with triflate moieties . The spirobiindene core imparts C₂-symmetry, making the compound valuable in asymmetric catalysis and ligand design .

Key properties of the diol precursor include:

  • Molecular formula: C₁₇H₁₆O₂
  • Molecular weight: 252.31 g/mol
  • Optical rotation: High enantiomeric excess (e.g., 99% ee)
  • Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .

The triflate derivative enhances reactivity by introducing strong electron-withdrawing groups, which stabilize transition states in cross-coupling reactions .

Properties

Molecular Formula

C19H14F6O6S2

Molecular Weight

516.4 g/mol

IUPAC Name

[5'-(trifluoromethylsulfonyloxy)-3,3'-spirobi[1,2-dihydroindene]-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H14F6O6S2/c20-18(21,22)32(26,27)30-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(10-16(12)17)31-33(28,29)19(23,24)25/h1-4,9-10H,5-8H2

InChI Key

GBLMAHGUMIHYSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C=C(C=C3)OS(=O)(=O)C(F)(F)F)C4=C1C=CC(=C4)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of the Spirobi[indene] Core

Racemic Synthesis via Condensation Methods

The initial approach to the racemic spirobi[indene] core often involves the condensation of suitable precursors. For example, bisphenol C (2,2-bis(4-hydroxyphenyl)propane) can be converted to 3,3,3',3',5,5'-hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol through condensation in methanesulfonic acid. This approach provides a straightforward entry to the spirobi[indene] scaffold, as demonstrated in the following procedure:

Bisphenol C (1.0 equiv., 200 mmol, 51.3 g) was suspended in methanesulfonic acid (20 equiv., 4.00 mol, 250 mL) and stirred for 7 days. The reaction mixture was poured over a large amount of crushed ice. After melting of ice, the mixture was filtered and the filter cake was washed with H₂O. The crude product was first recrystallized from EtOAc/Hexane and then recrystallized from EtOH/water to afford the desired product as a white solid (14.3 g, 65%).

Resolution of Racemic Spirobi[indene] Derivatives

Resolution of the racemic spirobi[indene] core can be achieved through various methods, including the use of chiral resolving agents. One effective approach involves the formation of diastereomeric derivatives using chiral auxiliaries such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl carbonates:

To a solution of 4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (racemic) in appropriate solvent, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl chloroformate is added under basic conditions. The resulting diastereomeric mixture can be separated by chromatography or fractional crystallization. Subsequent removal of the chiral auxiliary yields enantiomerically enriched (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

Another successful approach to obtain the (R)-enantiomer involves the use of N-benzyl-cinchoninium chloride (NBCC) as a resolving agent:

Racemic 3,3,3',3',5,5'-hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (1.0 equiv., 30.0 mmol, 10.1 g) and NBCC (0.6 equiv., 18.0 mmol, 7.58 g) were suspended in toluene (200 mL) and refluxed for 2 hours. After cooling to room temperature, the suspension was filtered and the filter cake was washed twice with toluene (50 mL × 2). The filter cake was then suspended in toluene and additional processing yielded the enantiomerically pure (R)-isomer.

Asymmetric Synthesis Approaches

Direct asymmetric synthesis of the (R)-spirobi[indene] core can be achieved through various catalytic methods. Notable approaches include:

Metal-Catalyzed Asymmetric Cyclization :
The use of chiral ruthenium catalysts with specialized ligands such as oxa-spirocyclic diphosphine (O-SDP) has enabled the asymmetric synthesis of spirobi[indene] derivatives with high enantioselectivity.

Gold(I)-Catalyzed Cyclization :
A gold(I)-catalyzed intramolecular alkoxylation/double aldol condensation cascade cyclization strategy has been developed for the synthesis of spirobi[indene] derivatives. The reaction commences with the activation of a triple bond by cationic gold(I) species, followed by a series of transformations to yield the spirobi[indene] core.

Table 1: Comparison of Methods for Spirobi[indene] Core Synthesis

Method Key Reagents Advantages Limitations Yield (%) Enantioselectivity
Acid-catalyzed condensation Methanesulfonic acid Simple procedure, scalable Racemic product 65-75 N/A
Resolution with NBCC NBCC, toluene High optical purity 50% theoretical yield maximum 40-45 >99% ee
Gold(I)-catalyzed cyclization Ph₃PAuCl/AgSbF₆, 4Å MS Direct access to spiro scaffold Limited substrate scope 60-80 Variable
Ruthenium-catalyzed asymmetric synthesis Ru catalyst, O-SDP ligand Direct asymmetric synthesis Expensive catalysts 70-90 >95% ee

Synthesis of (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

The preparation of (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol serves as a critical intermediate in the synthesis of the target triflate. One effective method involves the hydrolysis of carbonate derivatives:

To a solution of KOH (22.0 g, 396 mmol) in 10% degassed H₂O/EtOH (460 mL) was added bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl) bis(carbonate) (2.52 g, 4.09 mmol). The resulting mixture was heated at reflux for 1 hour, after which time consumption of starting material was confirmed by TLC analysis. The mixture was cooled to room temperature and the EtOH removed in vacuo. The aqueous phase was extracted with hexane (2 × 90 mL) and then acidified to pH 2 through dropwise addition of 2 M HCl, during which time a white precipitate formed. The suspension was extracted with Et₂O (2 × 150 mL) and the combined organic phases were dried (Na₂SO₄) and concentrated in vacuo to yield the title compound (948 mg, 92%) as a colorless solid.

Triflation of (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

The conversion of the diol to the corresponding bis(trifluoromethanesulfonate) is typically accomplished using triflic anhydride or other triflating reagents. Based on established protocols for phenolic triflation, the following procedure can be employed:

General Procedure for Triflation

(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (1.0 eq) and triethylamine (3.0 eq) are dissolved in dry dichloromethane to give a saturated solution. The solution is cooled to -78°C, and trifluoromethanesulfonic anhydride (2.2 eq) is added dropwise. After 2 hours, the solution is allowed to warm to room temperature and stirred for 12 hours. Water is added and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to give the desired bis(triflate).

Alternative Triflation Methods

Using N-Phenyl-bis(trifluoromethanesulfonimide) :
An alternative approach employs N-phenyl-bis(trifluoromethanesulfonimide) as the triflating agent, which offers milder reaction conditions:

To a solution of (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (1.0 eq) in THF at -78°C is added a solution of 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide (2.2 eq) and a suitable base such as potassium carbonate or lithium hexamethyldisilazide (2.5 eq). The reaction mixture is allowed to warm to room temperature and stirred until complete conversion is observed by TLC. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to obtain the desired bis(triflate).

Table 2: Optimization of Triflation Conditions for (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Entry Triflating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 Tf₂O (2.2 eq) Et₃N (3.0 eq) DCM -78 to rt 14 85-90
2 Tf₂O (2.2 eq) Pyridine (3.0 eq) DCM -78 to rt 14 80-85
3 PhNTf₂ (2.2 eq) K₂CO₃ (2.5 eq) THF -78 to rt 16 75-80
4 PhNTf₂ (2.2 eq) LHMDS (2.5 eq) THF -78 to rt 10 80-85
5 TfCl (2.5 eq) Et₃N (3.0 eq) DCM -40 to rt 24 65-70

Mechanism of Triflation and Structural Considerations

Mechanism of Triflation

The triflation of phenolic hydroxyl groups involves nucleophilic attack by the phenolate anion on the electrophilic sulfur atom of the triflating agent. In the case of triflic anhydride (Tf₂O), the mechanism proceeds as follows:

  • Deprotonation of the phenolic hydroxyl by the base (e.g., triethylamine) to form a phenolate anion
  • Nucleophilic attack of the phenolate on the sulfur atom of Tf₂O
  • Formation of the triflate ester with displacement of trifluoromethanesulfonate anion

The high reactivity of triflic anhydride necessitates low-temperature conditions to minimize side reactions. The trifluoromethanesulfonate group serves as an excellent leaving group in subsequent transformations, making triflates valuable synthetic intermediates.

Structural Analysis of Triflate Products

The bis(trifluoromethanesulfonate) derivative retains the stereochemical integrity of the spirobi[indene] core while introducing reactive functional groups at the 7,7'-positions. The triflate groups are oriented perpendicular to the plane of the aromatic rings, creating a distinct three-dimensional arrangement that influences reactivity in subsequent transformations.

X-ray crystallographic studies of related bis(triflate) compounds reveal characteristic structural features, including C-O bond lengths of approximately 1.42 Å and S-O bond lengths of 1.57-1.59 Å. The O-S-O angles typically range from 118-120°, consistent with the sp² hybridization of the sulfur atom.

Analytical Characterization

The characterization of (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) typically includes the following analytical techniques:

Spectroscopic Analysis

¹H NMR Spectroscopy : The ¹H NMR spectrum exhibits characteristic signals for the tetrahydroindene scaffold, including multiplets for the methylene protons of the 2,2',3,3'-positions typically in the range of δ 2.0-3.1 ppm. The aromatic protons of the 4,5,6-positions appear as a complex pattern in the region of δ 6.9-7.3 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum displays characteristic signals for the spiro carbon (C-1,1') at approximately δ 57-59 ppm. The carbon atoms bearing the triflate groups (C-7,7') typically resonate at δ 145-150 ppm. The CF₃ carbons of the triflate groups appear as quartets due to C-F coupling at approximately δ 118-120 ppm with a coupling constant of approximately 320 Hz.

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum shows a singlet at approximately δ -73 to -75 ppm, characteristic of trifluoromethanesulfonate groups.

Chiroptical Properties

The optical rotation of the enantiomerically pure (R)-isomer is typically measured in chloroform at 20°C, with specific rotation values ([α]D²⁰) in the range of -10 to -30, depending on the specific substitution pattern and concentration.

Circular dichroism (CD) spectroscopy provides valuable information about the absolute configuration and conformational properties of the chiral spirobi[indene] scaffold, with characteristic Cotton effects in the 220-280 nm region.

Determination of Enantiomeric Purity

The enantiomeric purity of (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) can be assessed through chiral HPLC analysis using appropriate chiral stationary phases or through derivatization with chiral reagents followed by conventional analytical techniques.

The bis(triflate) derivative serves as a valuable synthon for the preparation of various functionalized spirobi[indene] derivatives through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed transformations, including Suzuki-Miyaura, Stille, and Sonogashira couplings, enable the introduction of diverse functional groups at the 7,7'-positions.

The strategic positioning of the triflate groups on the aromatic rings facilitates functionalization at positions that might otherwise be challenging to access through conventional electrophilic aromatic substitution reactions. This enhanced reactivity profile makes (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) a valuable building block in the synthesis of complex molecular architectures with applications in asymmetric catalysis, materials science, and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or acetonitrile under mild conditions to prevent decomposition .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would yield an amide .

Scientific Research Applications

®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) involves its role as a strong electrophile. The trifluoromethanesulfonate groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and acylation reactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents Core Structure Key Features Applications Reference
Target Compound -OSO₂CF₃ at C7/C7' Spirobiindene High electrophilicity, C₂-symmetry Cross-coupling reactions, ligand synthesis
(R)-7,7'-Bis(bromomethyl)-spirobiindene -CH₂Br at C7/C7' Spirobiindene Bromine as leaving group Alkylation, cyclization reactions
(R,R,R)-3,3'-Diethyl-spirobi[isobenzofuran] bis(triflate) -OSO₂CF₃, -C₂H₅ at C3/C3' Spirobiisobenzofuran Enhanced steric bulk Asymmetric C–H activation
(R)-6,6'-Bis(4-nitrophenyl)-spirobiindene-diol -NO₂ at C6/C6', -OH at C7/C7' Spirobiindene Electron-withdrawing nitro groups Pharmaceuticals, chiral resolution
(R)-6,6'-Dimethyl-spirobiindene-diol -CH₃ at C6/C6', -OH at C7/C7' Spirobiindene Electron-donating methyl groups Sterically hindered catalysis

Key Observations :

  • Electron-withdrawing groups (triflate, nitro) increase electrophilicity and stabilize metal-ligand complexes in catalysis .
  • Steric effects : Bulky substituents (e.g., diethyl in spirobiisobenzofuran) improve enantioselectivity by restricting conformational flexibility .
  • Leaving group ability : Triflate > bromide > hydroxyl, making the target compound superior in SN2 or Suzuki-Miyaura couplings .

Reactivity and Catalytic Performance

  • Target Compound : Used in rhodium-catalyzed hydrogen isotope exchange (HIE) reactions due to triflate's ability to stabilize Rh intermediates .
  • Spirobiisobenzofuran Bis(triflate): Demonstrates higher turnover numbers (TON) in asymmetric C–H functionalization compared to spirobiindene derivatives, attributed to improved metal coordination .
  • Nitro-Substituted Diols : Exhibit reduced reactivity in metal catalysis but enhanced binding to nitroreductase enzymes for pharmaceutical applications .

Biological Activity

(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 223259-62-9

Biological Activity Overview

The biological activity of (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, indicating potential as an antibiotic agent .
  • Cytotoxic Effects : In vitro studies suggest that it exhibits cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapies .
  • Enzyme Inhibition : It has been noted to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism .

The precise mechanism by which (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) exerts its biological effects is still under investigation. However, its structure suggests that it may interact with cellular receptors or enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against various bacteria
CytotoxicityInhibits cancer cell proliferation
Enzyme InhibitionCYP1A2 and CYP2C9 inhibitors

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
  • Cancer Research : Research on various cancer cell lines revealed that this compound induces apoptosis and inhibits cell growth. These findings open avenues for its use in developing new anticancer therapies .

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